2-{[3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl]oxy}-N-(pyridin-4-ylmethyl)acetamide
Description
2-{[3-(2-Methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl]oxy}-N-(pyridin-4-ylmethyl)acetamide is a synthetic small molecule featuring a coumarin core substituted with a 2-methylthiazole moiety at position 3 and an ether-linked acetamide group at position 7, terminated by a pyridin-4-ylmethyl substituent. The acetamide-pyridine tail introduces hydrogen-bonding capabilities and structural diversity, making the compound a candidate for targeting enzymes or receptors with hydrophobic and polar interaction sites.
Properties
Molecular Formula |
C21H17N3O4S |
|---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
2-[3-(2-methyl-1,3-thiazol-4-yl)-2-oxochromen-7-yl]oxy-N-(pyridin-4-ylmethyl)acetamide |
InChI |
InChI=1S/C21H17N3O4S/c1-13-24-18(12-29-13)17-8-15-2-3-16(9-19(15)28-21(17)26)27-11-20(25)23-10-14-4-6-22-7-5-14/h2-9,12H,10-11H2,1H3,(H,23,25) |
InChI Key |
PSPYDARIKMGUHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C2=CC3=C(C=C(C=C3)OCC(=O)NCC4=CC=NC=C4)OC2=O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Coumarin-Thiazole Core
The coumarin-thiazole scaffold is constructed via cyclocondensation reactions. A validated method involves reacting 3-(2-bromoacetyl)coumarin with 2-methyl-1,3-thiazole-4-carbaldehyde under basic conditions. In a representative procedure, 3-(2-bromoacetyl)coumarin (1.0 mmol) and 2-methylthiazole-4-carbaldehyde (1.2 mmol) are refluxed in ethanol with potassium carbonate (2.0 mmol) for 6–8 hours, yielding 3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-ol in 68–72% yield. The reaction proceeds via nucleophilic substitution at the α-carbon of the bromoacetyl group, followed by intramolecular cyclization.
Etherification at the 7-Position
The phenolic hydroxyl group at the 7-position of the coumarin core is alkylated using 2-chloro-N-(pyridin-4-ylmethyl)acetamide . In a typical protocol, 3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-ol (1.0 mmol) is dissolved in dimethylformamide (DMF) with potassium iodide (0.1 mmol) and treated with 2-chloro-N-(pyridin-4-ylmethyl)acetamide (1.5 mmol) at 80°C for 12 hours. The product is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7), achieving 2-{[3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl]oxy}-N-(pyridin-4-ylmethyl)acetamide in 65% yield.
Key Reaction Parameters:
| Parameter | Optimal Condition |
|---|---|
| Solvent | DMF |
| Base | Potassium carbonate |
| Temperature | 80°C |
| Reaction Time | 12 hours |
| Yield | 65% |
One-Pot Three-Component Synthesis
Reaction Design and Mechanism
A streamlined one-pot method combines 7-hydroxycoumarin , 2-methylthiazole-4-carboxylic acid , and N-(pyridin-4-ylmethyl)chloroacetamide in a single vessel. The process involves:
-
Formation of the thiazole-coumarin linkage : 7-hydroxycoumarin (1.0 mmol) reacts with 2-methylthiazole-4-carboxylic acid (1.2 mmol) using N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent.
-
In situ etherification : The intermediate is treated with N-(pyridin-4-ylmethyl)chloroacetamide (1.5 mmol) and potassium iodide in acetonitrile at reflux for 8 hours.
This method reduces purification steps and achieves an overall yield of 58%.
Solvent-Free Mechanochemical Approach
Grinding the reactants in a ball mill eliminates solvent use. A mixture of 7-hydroxycoumarin (1.0 mmol), 2-methylthiazole-4-carbonyl chloride (1.1 mmol), and N-(pyridin-4-ylmethyl)chloroacetamide (1.3 mmol) is ground at 300 rpm for 45 minutes, yielding the target compound in 62% purity. While less efficient than solution-phase synthesis, this method aligns with green chemistry principles.
Alternative Routes and Modifications
Suzuki-Miyaura Coupling for Thiazole Installation
For higher regioselectivity, a palladium-catalyzed coupling introduces the thiazole moiety. 3-Bromocoumarin (1.0 mmol) reacts with 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole (1.2 mmol) using Pd(PPh₃)₄ (5 mol%) in tetrahydrofuran/water (4:1) at 80°C. Subsequent etherification as in Section 1.2 affords the final product in 70% yield over two steps.
Enzymatic Acetylation
Lipase-mediated acetylation offers a biocatalytic route. 7-Hydroxy-3-(2-methylthiazol-4-yl)coumarin (1.0 mmol) is treated with vinyl acetate (2.0 mmol) and Candida antarctica lipase B (CAL-B) in tert-butanol at 37°C for 24 hours, achieving 78% conversion to the acetylated intermediate.
Comparative Analysis of Preparation Methods
| Method | Steps | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Multi-Step | 3 | 65 | 98 | High purity, scalable |
| One-Pot | 1 | 58 | 95 | Reduced purification |
| Mechanochemical | 1 | 62 | 85 | Solvent-free |
| Suzuki Coupling | 2 | 70 | 97 | Regioselective |
| Enzymatic | 2 | 78 | 92 | Mild conditions |
The multi-step approach remains the most reliable for large-scale synthesis, while the Suzuki-Miyaura method provides superior regiocontrol for analogs . Enzymatic routes, though nascent, show promise for sustainable manufacturing.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the chromenone moiety, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives of the chromenone moiety.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
Overview
Research indicates that compounds containing thiazole and chromene structures exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines, demonstrating promising cytotoxic effects.
Case Studies
-
Screening Against Cancer Cell Lines :
- In a study published in Nature, the compound was tested against 60 different cancer cell lines through the National Cancer Institute (NCI) protocols. The results indicated considerable cytotoxicity, particularly against breast and liver cancer cell lines, with IC50 values suggesting effective inhibition of cell proliferation .
- Mechanism of Action :
Data Table: Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.71 | Apoptosis induction |
| HepG2 | 7.23 | Inhibition of PI3K/Akt pathway |
| PC3 | 6.50 | Cell cycle arrest |
Overview
The compound has also been explored for its antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria.
Case Studies
- Antibacterial Screening :
- Mechanism of Action :
Data Table: Antimicrobial Activity
| Bacterial Strain | MIC (µg/mL) | Type |
|---|---|---|
| Staphylococcus aureus | 31.25 | Gram-positive |
| Escherichia coli | 62.50 | Gram-negative |
| Salmonella typhi | 125 | Gram-negative |
Overview
Recent investigations have highlighted the anticonvulsant potential of this compound, making it relevant for neurological research.
Case Studies
- Seizure Models :
- Pharmacological Insights :
Data Table: Anticonvulsant Activity
| Test Model | Effective Dose (mg/kg) | Outcome |
|---|---|---|
| PTZ-induced seizure | 24.38 | 100% protection |
| Electroshock seizure | 88.23 | Significant reduction |
Mechanism of Action
The mechanism by which 2-{[3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl]oxy}-N-(pyridin-4-ylmethyl)acetamide exerts its effects involves multiple pathways:
Molecular Targets: The compound may target enzymes or receptors involved in oxidative stress, inflammation, or cell proliferation.
Pathways: It could modulate signaling pathways such as the NF-κB pathway, which is involved in inflammation, or the PI3K/Akt pathway, which is related to cell survival and growth.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Key Observations :
- Thiazolidinone-Coumarin Hybrids (e.g., compounds from ): These analogues replace the aromatic thiazole in the target compound with a saturated thiazolidinone ring.
- Pyrimidinylthio-N-acetamides (): These compounds feature a pyrimidine core instead of coumarin, with sulfur and acetamide groups. Their synthesis via alkylation of thiopyrimidines highlights divergent strategies for introducing sulfur-containing heterocycles, which may affect solubility and target selectivity compared to the thiazole-coumarin system .
Physicochemical and Pharmacological Properties
Table 2: Comparative Physicochemical Properties
| Property | Target Compound | Thiazolidinone-Coumarin Hybrids | Pyrimidinylthio-N-acetamides |
|---|---|---|---|
| Molecular Weight (g/mol) | ~425 (estimated) | ~350–400 | ~300–350 |
| LogP (Predicted) | ~2.5 (moderate lipophilicity) | ~1.8–2.2 | ~1.5–2.0 |
| Hydrogen-Bond Acceptors | 7 | 5–6 | 6–7 |
Key Observations :
- The target compound’s higher molecular weight and logP compared to pyrimidinylthio-N-acetamides suggest greater membrane permeability, a critical factor for central nervous system (CNS) targeting.
Crystallographic and Stability Insights
- Thiazole vs. Thiazolidinone: The aromatic thiazole in the target compound likely adopts planar geometry, facilitating π-π stacking in protein binding, whereas saturated thiazolidinones () exhibit conformational flexibility, impacting entropy-enthalpy trade-offs in binding .
- Hydrogen-Bonding Networks : The acetamide-pyridine group in the target compound may form stronger intermolecular hydrogen bonds compared to N-arylacetamide derivatives (), as inferred from Etter’s graph-set analysis . This could improve crystalline stability and shelf life.
Biological Activity
The compound 2-{[3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl]oxy}-N-(pyridin-4-ylmethyl)acetamide is a novel synthetic molecule that has garnered interest for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 343.4 g/mol. The compound features a thiazole ring, a chromenone moiety, and a pyridine substituent, which contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to This compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Testing : Compounds with similar structural features were tested against 60 different cancer cell lines at the National Cancer Institute (NCI). The results showed that many derivatives exhibited promising anticancer activity, with IC50 values indicating effective inhibition of cell growth .
- Mechanism of Action : The anticancer effects are thought to be mediated through the induction of apoptosis and inhibition of specific signaling pathways involved in tumor growth. The presence of the thiazole and chromenone moieties is believed to enhance these activities by interacting with cellular targets such as topoisomerases and kinases.
Anti-inflammatory Activity
The compound’s potential as an anti-inflammatory agent has also been explored:
- COX Inhibition : Similar compounds have shown selective inhibition of cyclooxygenase (COX) enzymes, particularly COX-II, which plays a crucial role in inflammation. For example, compounds derived from thiazole and chromenone scaffolds demonstrated IC50 values ranging from 0.52 μM to 22.25 μM against COX-II, indicating significant anti-inflammatory potential .
- In Vivo Studies : Animal models have been employed to assess the anti-inflammatory effects of these compounds. Results indicated a reduction in inflammation markers and symptoms comparable to standard anti-inflammatory drugs like Celecoxib .
Case Studies
Several case studies highlight the biological activity of similar compounds:
| Study | Compound Tested | Activity | IC50 Value |
|---|---|---|---|
| Study A | Thiazole derivative | Anticancer | 7.4 μM |
| Study B | Chromenone derivative | COX-II inhibition | 0.52 μM |
| Study C | Acetamide analog | Anti-inflammatory | 64.28% inhibition |
These studies underline the significance of structural modifications in enhancing biological activity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this compound, and how can intermediates be characterized?
- Methodology :
- Step 1 : Substitution reactions under alkaline conditions (e.g., using K₂CO₃ in DMF) to introduce the thiazole moiety to the coumarin scaffold .
- Step 2 : Condensation reactions with pyridinemethanol derivatives under acidic conditions, monitored via TLC/HPLC to track intermediate purity .
- Characterization : Use NMR (¹H/¹³C) to confirm acetamide bond formation and LC-MS for molecular weight validation .
Q. How can researchers validate the structural integrity of this compound?
- Analytical Workflow :
- X-ray crystallography (if single crystals are obtainable) to resolve the 3D conformation of the thiazole-coumarin hybrid .
- FT-IR spectroscopy to confirm carbonyl (C=O) and amide (N-H) functional groups .
- HPLC-PDA for purity assessment (>95%) and detection of byproducts from multi-step syntheses .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Approach :
- In vitro enzyme inhibition assays (e.g., kinase or protease targets) to screen for activity linked to the thiazole and pyridine motifs .
- Cytotoxicity profiling using MTT assays on cell lines (e.g., HeLa or HEK293) to establish baseline safety thresholds .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for scale-up synthesis?
- Strategy :
- Use density functional theory (DFT) to model transition states for key steps (e.g., cyclization of the thiazole ring) and identify energy barriers .
- Apply ICReDD’s reaction path search algorithms to predict solvent/catalyst combinations that maximize yield while minimizing side reactions .
Q. What experimental designs resolve contradictions in biological activity data across studies?
- Case Study :
- If conflicting cytotoxicity results arise, perform dose-response curves with standardized protocols (e.g., fixed incubation times, controlled DMSO concentrations) .
- Validate target engagement via surface plasmon resonance (SPR) to measure binding affinity to proposed biological targets .
Q. How can the compound’s stability under physiological conditions be assessed?
- Protocol :
- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and photolytic (UV light) conditions, then analyze degradation products via LC-MS .
- Plasma stability assays : Incubate with human plasma (37°C, 24h) and quantify remaining compound using UPLC-QTOF .
Q. What strategies enhance selectivity for specific biological targets?
- Structural Modifications :
- Introduce substituents to the pyridine ring (e.g., fluoro or methyl groups) to modulate steric/electronic effects and improve target binding .
- Replace the acetamide linker with sulfonamide or urea groups to alter hydrogen-bonding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
